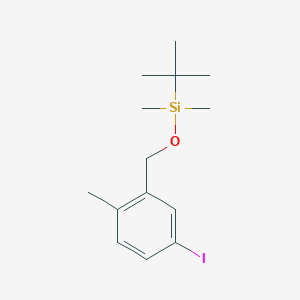

tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane

Description

tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane (CAS: 2411368-35-7) is a silyl-protected benzyl ether derivative with the molecular formula C₁₄H₂₃IOSi and a molecular weight of 362.32 g/mol . Structurally, it features a tert-butyldimethylsilyl (TBS) group attached to the oxygen of a 5-iodo-2-methylbenzyl moiety. The iodine substituent at the 5-position of the benzyl ring and the methyl group at the 2-position distinguish it from simpler silyl ethers. This compound is primarily utilized in organic synthesis as a protective group for alcohols, leveraging the steric bulk of the TBS group to stabilize sensitive intermediates during multi-step reactions.

Synthetic methodologies for analogous silyl ethers often involve nucleophilic substitution or silylation of alcohols. For example, TBS-protected compounds are typically synthesized using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole and a catalyst like DMAP (4-dimethylaminopyridine) in polar aprotic solvents (e.g., DMF or CH₂Cl₂) . Yields for such reactions are generally high (>90%) under optimized conditions .

Properties

IUPAC Name |

tert-butyl-[(5-iodo-2-methylphenyl)methoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23IOSi/c1-11-7-8-13(15)9-12(11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSKNILKEDRZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane typically involves the reaction of 5-iodo-2-methylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction conditions must be carefully controlled to avoid side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce new functional groups.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organolithium compounds. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include azido, cyano, or organometallic derivatives.

Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.

Reduction Reactions: Products include deiodinated compounds or modified silane derivatives.

Scientific Research Applications

tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and in the development of new synthetic methodologies.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Key Observations :

Substituent Position and Reactivity :

- The 5-iodo-2-methylbenzyl group in the target compound provides both steric hindrance (from the methyl group) and electronic effects (iodine’s polarizability), enhancing stability in acidic conditions compared to aliphatic analogs (e.g., compound 67 in ).

- Para-iodophenyl derivatives (e.g., ) lack the steric protection of ortho-methyl groups, making them more susceptible to deprotection under mild acidic conditions.

Trifluoromethyl groups (e.g., compound 6e in ) increase electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Backbone Structure :

- Aromatic vs. Aliphatic : Aromatic silyl ethers (e.g., target compound, ) exhibit higher thermal stability and lower solubility in polar solvents compared to aliphatic analogs (e.g., compound 67 in ).

- Unsaturated Chains : Compounds with conjugated dienes (e.g., ) are prone to oxidation but useful in Diels-Alder reactions, unlike saturated benzyl derivatives.

Physical and Chemical Properties

- Stability : The TBS group in the target compound confers robust protection against hydrolysis, outperforming trimethylsilyl (TMS) analogs. However, it is less stable than bulkier tert-butyldiphenylsilyl (TBDPS) derivatives (e.g., compound 252 in ).

- Solubility: Benzyl-based silyl ethers are typically soluble in nonpolar solvents (e.g., hexane, ether), while furan-containing analogs (e.g., ) show moderate polarity due to heterocyclic oxygen.

- Handling: Iodinated compounds require storage under inert atmospheres (N₂ or Ar) at 2–8°C to prevent degradation, as noted for structurally similar boronate esters .

Biological Activity

tert-Butyl((5-iodo-2-methylbenzyl)oxy)dimethylsilane (C14H23IOSi) is an organosilicon compound notable for its diverse applications in organic synthesis, medicinal chemistry, and material science. This compound features a tert-butyl group, an iodo-substituted benzyl group, and a dimethylsilane moiety, making it a significant candidate for various biological studies. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 5-iodo-2-methylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually conducted in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the iodine atom may enhance the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. Studies have shown that iodo-substituted compounds often demonstrate increased potency against various bacterial strains.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, the iodo group can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active metabolites that can inhibit tumor growth .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Disruption of cell membranes |

| tert-Butyl((4-bromo-2-methylbenzyl)oxy)dimethylsilane | Anticancer | Enzyme inhibition |

The biological activity of this compound is likely mediated through several mechanisms:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles, leading to new compounds with distinct biological activities.

- Oxidation and Reduction : The compound can undergo oxidation or reduction, modifying its functional groups and enhancing its reactivity towards biological targets.

- Interaction with Molecular Targets : The compound may interact with specific proteins or enzymes involved in critical cellular pathways, influencing processes such as apoptosis and cell cycle regulation.

Case Studies

Recent studies have highlighted the potential of similar compounds in therapeutic applications:

- Antimicrobial Efficacy : A study demonstrated that compounds with similar structural motifs exhibited significant antimicrobial effects against resistant bacterial strains, suggesting that this compound could be explored for developing new antibiotics.

- Cancer Research : In vitro studies have shown that related compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival. This suggests a promising avenue for further research into the anticancer properties of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.